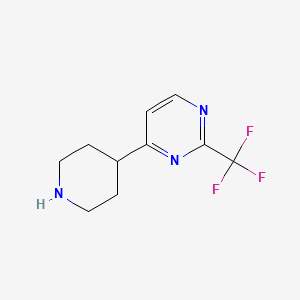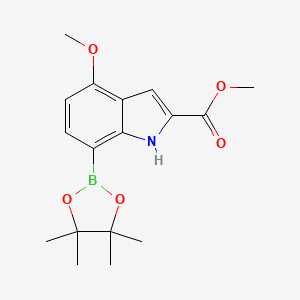
Methyl 4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-méthoxy-7-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate de méthyle est un composé organique complexe qui appartient à la classe des dérivés de l'indole. Ce composé est caractérisé par la présence d'un groupe ester de borate, qui est connu pour son utilité dans diverses réactions de synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura. La structure centrale de l'indole est un motif courant dans de nombreux produits naturels et pharmaceutiques, ce qui rend ce composé d'un intérêt considérable en chimie médicinale et en science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-méthoxy-7-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate de méthyle implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une voie de synthèse courante comprend la formation du noyau indole, suivie de l'introduction du groupe ester de borate. Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs au palladium et de bases telles que le carbonate de potassium sous atmosphère inerte pour faciliter les réactions de couplage.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour augmenter le rendement et réduire les coûts. Cela comprend souvent l'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées pour garantir une qualité et une évolutivité cohérentes. L'utilisation de principes de chimie verte, tels que le recyclage des solvants et les processus économes en énergie, est également de plus en plus importante dans les milieux industriels.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-méthoxy-7-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate de méthyle subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les groupes contenant de l'oxygène ou pour convertir les doubles liaisons en liaisons simples.
Substitution : Le groupe ester de borate peut participer à des réactions de substitution nucléophile, ce qui en fait un intermédiaire polyvalent en synthèse organique.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Agents réducteurs : tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.
Bases : telles que le carbonate de potassium ou l'hydroxyde de sodium.
Catalyseurs : Les catalyseurs à base de palladium sont fréquemment utilisés dans les réactions de couplage.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, améliorant ainsi l'utilité du composé dans de nouvelles applications synthétiques.
Applications de recherche scientifique
Le 4-méthoxy-7-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate de méthyle a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux produits pharmaceutiques et de nouveaux matériaux.
Biologie : Le noyau indole du composé est une structure courante dans de nombreuses molécules biologiquement actives, ce qui en fait un intermédiaire précieux dans la synthèse de candidats médicaments potentiels.
Médecine : La recherche sur ses dérivés pourrait mener au développement de nouveaux agents thérapeutiques pour diverses maladies.
Industrie : Le composé est utilisé dans la production de matériaux avancés, tels que les semi-conducteurs organiques et les diodes électroluminescentes (LED).
Mécanisme d'action
Le mécanisme d'action du 4-méthoxy-7-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate de méthyle implique sa capacité à participer à diverses réactions chimiques en raison de la présence du groupe ester de borate. Ce groupe peut former des liaisons covalentes réversibles avec les diols et autres nucléophiles, ce qui en fait un outil utile en reconnaissance moléculaire et en catalyse. Le noyau indole peut interagir avec diverses cibles biologiques, modulant potentiellement leur activité et conduisant à des effets thérapeutiques.
Applications De Recherche Scientifique
Methyl 4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s indole core is a common structure in many biologically active molecules, making it a valuable intermediate in the synthesis of potential drug candidates.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents for various diseases.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of Methyl 4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in molecular recognition and catalysis. The indole core can interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
4-méthoxy-1H-indole-2-carboxylate de méthyle : Il ne contient pas le groupe ester de borate, ce qui le rend moins polyvalent dans les réactions de couplage.
4-méthoxy-7-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-YL)-1H-indole : Structure similaire, mais sans le groupe ester méthylique, ce qui affecte sa réactivité et sa solubilité.
7-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate de méthyle : Structure similaire, mais sans le groupe méthoxy, ce qui peut influencer ses propriétés électroniques et sa réactivité.
Unicité
L'unicité du 4-méthoxy-7-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate de méthyle réside dans sa combinaison de groupes fonctionnels, qui offre un équilibre entre la réactivité, la stabilité et la polyvalence. Cela en fait un composé précieux à la fois dans la recherche universitaire et dans les applications industrielles.
Propriétés
Numéro CAS |
919119-67-8 |
|---|---|
Formule moléculaire |
C17H22BNO5 |
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
methyl 4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H22BNO5/c1-16(2)17(3,4)24-18(23-16)11-7-8-13(21-5)10-9-12(15(20)22-6)19-14(10)11/h7-9,19H,1-6H3 |
Clé InChI |
WVGFFXUFUVBSMJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)OC)C=C(N3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


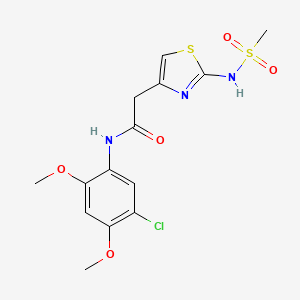
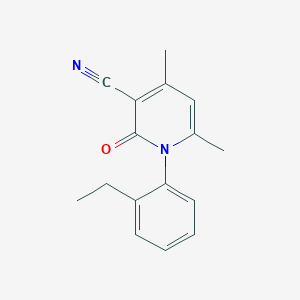

![Methanone, [4-(methylsulfonyl)[1,1'-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]-](/img/structure/B12616553.png)
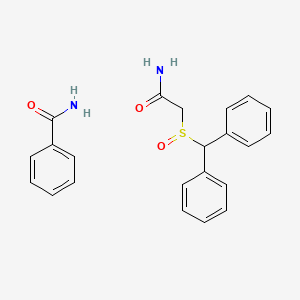
![4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12616564.png)
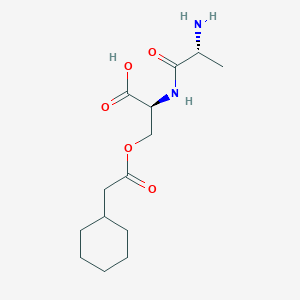


![1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B12616596.png)
![3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide](/img/structure/B12616597.png)


